

# 4,5-Dimethoxy-1-indanone CAS number 6342-80-9

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4,5-Dimethoxy-1-indanone

Cat. No.: B110826

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An In-Depth Technical Guide to **4,5-Dimethoxy-1-indanone** (CAS: 6342-80-9)

## Introduction

**4,5-Dimethoxy-1-indanone**, identified by the CAS number 6342-80-9, is a polysubstituted aromatic ketone belonging to the indanone family of compounds. Structurally, it features a bicyclic system composed of a benzene ring fused to a five-membered ring containing a ketone functional group, with two methoxy groups attached to the aromatic portion at positions 4 and 5. This molecule serves as a pivotal intermediate and a versatile building block in synthetic organic chemistry. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.<sup>[1][2]</sup> Consequently, **4,5-Dimethoxy-1-indanone** is of significant interest to researchers in drug discovery and development for the synthesis of novel therapeutic agents, particularly those targeting neurodegenerative diseases and infectious parasites.<sup>[3][4]</sup> This guide provides a comprehensive technical overview of its properties, synthesis, characterization, applications, and safety protocols, designed for researchers, scientists, and drug development professionals.

## Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of **4,5-Dimethoxy-1-indanone** is essential for its application in synthesis and for predicting its behavior in various chemical and biological systems.

Property	Value	Source(s)
CAS Number	6342-80-9	[3][5]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>3</sub>	[3]
Molecular Weight	192.21 g/mol	[3]
IUPAC Name	4,5-dimethoxy-2,3-dihydroinden-1-one	[3]
Appearance	Solid, white to yellow powder or crystals	[5]
Melting Point	73-77 °C	[3][5]
SMILES	<chem>COc1ccc2C(=O)CCc2c1OC</chem>	[5]
InChI Key	XQODIRIVQXQUFN-UHFFFAOYSA-N	[5]

## Core Synthesis: Intramolecular Friedel-Crafts Acylation

The primary and most logical route for the synthesis of **4,5-Dimethoxy-1-indanone** is the intramolecular Friedel-Crafts acylation of a suitable precursor, 3-(2,3-dimethoxyphenyl)propanoic acid.[1][6] This powerful carbon-carbon bond-forming reaction is a cornerstone of aromatic chemistry, enabling the efficient construction of cyclic ketones fused to an aromatic ring.[7]

### Causality and Mechanistic Insight

The rationale for employing this strategy lies in its efficiency for ring closure.[8] The reaction proceeds via electrophilic aromatic substitution, a fundamental mechanism in organic chemistry.[9] The key steps are:

- **Generation of the Electrophile:** The carboxylic acid of the precursor is activated by a strong Brønsted acid (e.g., polyphosphoric acid, sulfuric acid) or converted to an acyl chloride followed by treatment with a Lewis acid (e.g., AlCl<sub>3</sub>).[7] This process generates a highly reactive, resonance-stabilized acylium ion.

- **Nucleophilic Attack:** The electron-rich dimethoxy-substituted benzene ring acts as the nucleophile. The  $\pi$ -electrons of the ring attack the electrophilic acylium ion. The ortho-para directing nature of the methoxy groups and the steric accessibility favor cyclization at the position ortho to one of the methoxy groups, leading to the desired indanone structure.
- **Rearomatization:** A base (such as  $\text{AlCl}_4^-$  in the case of a Lewis acid catalyst) abstracts a proton from the intermediate arenium ion (sigma complex), restoring the aromaticity of the benzene ring and yielding the final product, **4,5-Dimethoxy-1-indanone**.<sup>[7]</sup>

**Figure 1:** Synthetic workflow for **4,5-Dimethoxy-1-indanone**.

## Protocol: Synthesis via Intramolecular Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for similar transformations.<sup>[1][6]</sup>

- **Acid Chloride Formation (Optional, but recommended for high yield):**
  - To a solution of 3-(2,3-dimethoxyphenyl)propanoic acid (1 equivalent) in an inert solvent like dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.5 equivalents) dropwise, followed by a catalytic amount of dimethylformamide (DMF).
  - Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
  - Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.
- **Cyclization:**
  - Suspend anhydrous aluminum chloride ( $\text{AlCl}_3$ , 1.2 equivalents) in cold (0 °C) DCM.
  - Add a solution of the crude acyl chloride in DCM dropwise to the  $\text{AlCl}_3$  suspension, maintaining the temperature below 5 °C.

- Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Purification:
  - Carefully pour the reaction mixture onto crushed ice with concentrated HCl to decompose the aluminum complex.
  - Separate the organic layer. Extract the aqueous layer twice with DCM.
  - Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
  - Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure **4,5-Dimethoxy-1-indanone**.

## Analytical Characterization

Confirming the identity and purity of the synthesized **4,5-Dimethoxy-1-indanone** is achieved through standard spectroscopic techniques. While specific experimental spectra are not publicly cataloged, the expected data can be reliably predicted based on the molecular structure and data from analogous compounds.<sup>[10][11]</sup>

Technique	Expected Observations
$^1\text{H}$ NMR	Aromatic Protons: Two doublets in the aromatic region (~6.8-7.5 ppm, $J \approx 8-9$ Hz). Methylene Protons (Aliphatic): Two triplets adjacent to each other (~2.6-3.1 ppm), each integrating to 2H. Methoxy Protons: Two singlets (~3.8-4.0 ppm), each integrating to 3H.
$^{13}\text{C}$ NMR	Carbonyl Carbon: A characteristic peak in the downfield region (~195-205 ppm). Aromatic Carbons: Multiple peaks between ~110-160 ppm, with the methoxy-bearing carbons being the most deshielded. Methylene Carbons: Two peaks in the aliphatic region (~25-40 ppm). Methoxy Carbons: Two peaks around ~55-60 ppm.
IR Spectroscopy	C=O Stretch (Ketone): A strong, sharp absorption band around 1700-1720 $\text{cm}^{-1}$ . C-O Stretch (Methoxy): Strong bands in the 1200-1300 $\text{cm}^{-1}$ region. Aromatic C=C Stretch: Medium absorptions around 1600 $\text{cm}^{-1}$ and 1450-1500 $\text{cm}^{-1}$ . $\text{Sp}^2$ C-H Stretch: Peaks just above 3000 $\text{cm}^{-1}$ .
Mass Spectrometry	Molecular Ion ( $\text{M}^+$ ): A prominent peak at $m/z$ corresponding to the molecular weight (192.21). Fragmentation: Potential loss of methyl ( $-\text{CH}_3$ ) or methoxy ( $-\text{OCH}_3$ ) groups.

## Applications in Research and Drug Development

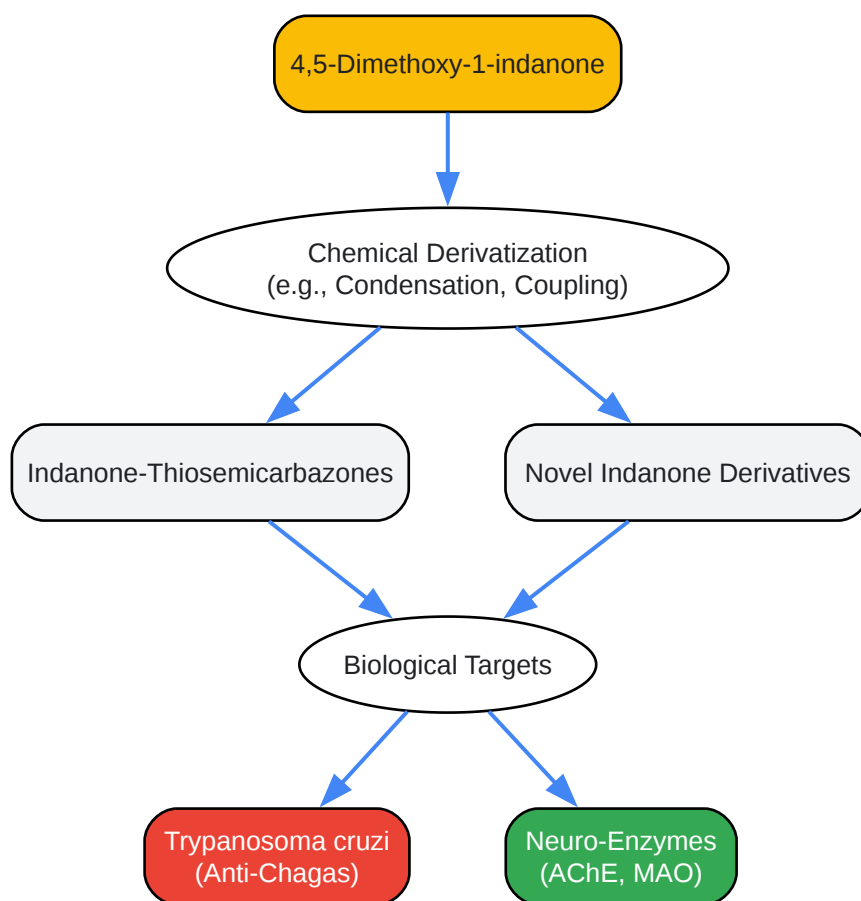
The 1-indanone scaffold is a cornerstone in medicinal chemistry, known for its presence in drugs targeting a wide array of diseases.[\[1\]](#)[\[12\]](#)[\[13\]](#) **4,5-Dimethoxy-1-indanone**, as a functionalized member of this class, offers a valuable entry point for creating novel and complex molecular architectures.

## Key Intermediate for Anti-Parasitic Agents

A specific and documented application of **4,5-Dimethoxy-1-indanone** is its use as a reagent in the preparation of thiosemicarbazones.[3][14] These derivatives have been investigated as potential new agents against *Trypanosoma cruzi*, the parasite responsible for Chagas disease, a significant health issue in Latin America.[3] The indanone's ketone group readily undergoes condensation with thiosemicarbazide to form the corresponding thiosemicarbazone, which can then be evaluated for biological activity.

## Scaffold for Neuroprotective Agents

The broader indanone class is famously represented by Donepezil, a leading treatment for Alzheimer's disease.[2][4] This has spurred extensive research into other indanone derivatives as potential modulators of enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO), which are critical targets in neurodegenerative disorders.[4] The dimethoxy substitution pattern on **4,5-Dimethoxy-1-indanone** provides specific electronic and steric properties that can be exploited to design new enzyme inhibitors with improved potency and selectivity.



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**Figure 2:** Role of **4,5-Dimethoxy-1-indanone** as a precursor.

## Safety, Handling, and Storage

Adherence to proper safety protocols is critical when working with **4,5-Dimethoxy-1-indanone**. The following information is synthesized from available Safety Data Sheets (SDS).[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[\[17\]](#)
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[\[15\]](#)[\[17\]](#)
  - Skin Protection: Use chemically resistant gloves and wear protective clothing to prevent skin contact.[\[15\]](#)[\[18\]](#)
  - Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator (e.g., N95).[\[5\]](#)[\[15\]](#)
- Handling:
  - Handle only in a well-ventilated area, preferably within a chemical fume hood.[\[16\]](#)
  - Avoid the formation of dust and aerosols.[\[16\]](#)[\[17\]](#)
  - Wash hands thoroughly after handling.[\[17\]](#)
- Storage:
  - Store in a tightly closed container.[\[16\]](#)[\[17\]](#)
  - Keep in a dry, cool, and well-ventilated place away from incompatible materials.[\[16\]](#)[\[18\]](#)

## Conclusion

**4,5-Dimethoxy-1-indanone** (CAS 6342-80-9) is a highly valuable chemical entity for synthetic and medicinal chemists. Its straightforward synthesis via intramolecular Friedel-Crafts acylation, combined with the versatile reactivity of the indanone core, makes it an attractive starting material for complex target molecules. Its demonstrated utility in the synthesis of potential anti-parasitic agents and its structural relevance to the broader class of neuroprotective compounds underscore its importance in drug discovery pipelines.<sup>[3][4]</sup> Future research will likely continue to explore the derivatization of this scaffold to generate novel compounds with tailored biological activities, further solidifying the role of substituted indanones in the development of next-generation therapeutics.

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- To cite this document: BenchChem. [4,5-Dimethoxy-1-indanone CAS number 6342-80-9]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b110826#4-5-dimethoxy-1-indanone-cas-number-6342-80-9]

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